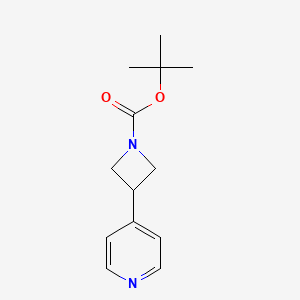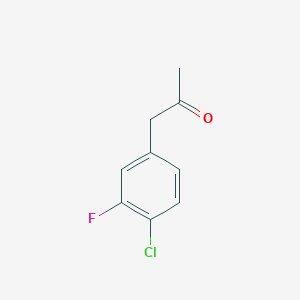
1-(4-Chloro-3-fluorophenyl)propan-2-one
概要
説明
1-(4-Chloro-3-fluorophenyl)propan-2-one, also known as 4-chloro-3-fluorophenylprop-2-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a sweet odor and low toxicity. This compound has a molecular formula of C8H6ClFO, and it is a key intermediate in the synthesis of many pharmaceuticals and other compounds. Due to its unique properties, it has been used in a variety of applications, such as in the synthesis of drugs, in the development of new materials, and in the study of biological processes.
科学的研究の応用
1-(4-Chloro-3-fluorophenyl)propan-2-oneluorophenylprop-2-one has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals and other compounds, such as anti-inflammatory agents, anticonvulsants, and antihypertensives. In addition, this compound has also been used in the development of new materials, such as polymer nanocomposites. Furthermore, it has been used in the study of biological processes, such as the regulation of gene expression.
作用機序
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)propan-2-oneluorophenylprop-2-one is not fully understood. However, it is believed to interact with certain enzymes, receptors, and other molecules in the body to produce its effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been shown to interact with certain receptors, such as the adenosine A2A receptor, and to modulate the activity of certain ion channels, such as the voltage-gated calcium channels.
Biochemical and Physiological Effects
1-(4-Chloro-3-fluorophenyl)propan-2-oneluorophenylprop-2-one has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-convulsant effects. In addition, it has been shown to have anti-hypertensive effects and to modulate the activity of certain ion channels, such as the voltage-gated calcium channels. Furthermore, it has been shown to interact with certain enzymes, receptors, and other molecules in the body to produce its effects.
実験室実験の利点と制限
The use of 1-(4-Chloro-3-fluorophenyl)propan-2-oneluorophenylprop-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Furthermore, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, there are also some limitations to its use. For example, it is a volatile liquid, making it difficult to handle and store. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for 1-(4-Chloro-3-fluorophenyl)propan-2-oneluorophenylprop-2-one. One potential direction is the development of new pharmaceuticals and other compounds based on this compound. In addition, this compound could be used in the development of new materials, such as polymer nanocomposites. Furthermore, it could be used to study the regulation of gene expression and to develop new approaches to treating diseases, such as cancer. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound.
特性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOZTHDJRWIFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)propan-2-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

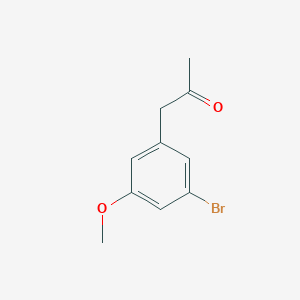
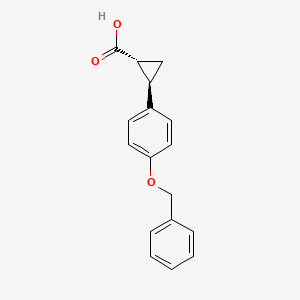

![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)
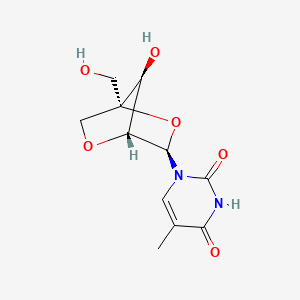
![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

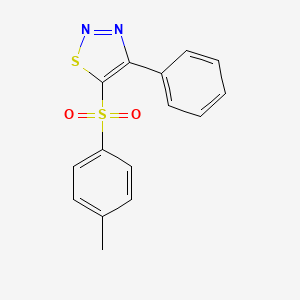
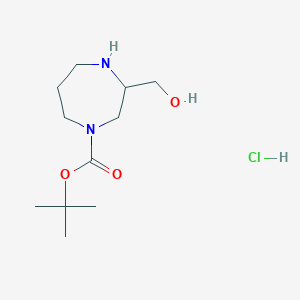

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)
![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)
